

# Branded vs. Compounded Hydroxyprogesterone Caproate: A Comparative Review of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |  |  |  |  |
|----------------------|------------------------------|-----------|--|--|--|--|
| Compound Name:       | Hydroxyprogesterone caproate |           |  |  |  |  |
| Cat. No.:            | B1673979                     | Get Quote |  |  |  |  |

A detailed examination of the available clinical data reveals no significant difference in efficacy for preventing preterm birth between the FDA-approved branded **hydroxyprogesterone caproate** (Makena) and its compounded counterparts. However, variations in adverse reaction rates and concerns regarding the quality control of compounded formulations persist, warranting careful consideration by clinicians and researchers.

**Hydroxyprogesterone caproate** is a synthetic progestin that has been used to reduce the risk of preterm birth in women with a history of spontaneous preterm delivery. While the branded product, Makena, underwent rigorous FDA approval, compounded versions are also widely utilized, often at a significantly lower cost.[1][2] This guide provides a comprehensive comparison of the two formulations based on available clinical studies, focusing on efficacy, safety, and quality control.

# **Efficacy in Preventing Preterm Birth**

Observational studies analyzing large insurance claims databases have consistently found no statistically significant difference in the rate of preterm birth between women treated with branded versus compounded **hydroxyprogesterone caproate**.[3][4] One major study reviewed the outcomes of 540 pregnancies receiving the branded drug and 3,481 pregnancies receiving the compounded drug and found a nearly identical odds ratio for preterm birth.[3]



It is crucial to note that the initial FDA approval of Makena was largely based on a landmark study conducted by the National Institute of Child Health and Human Development (NICHD) that utilized a compounded formulation of 17-alpha **hydroxyprogesterone caproate** (17P).[5] [6] This fact underscores the therapeutic equivalence of the active pharmaceutical ingredient.

Table 1: Comparison of Preterm Birth Rates in Observational Studies

| Study<br>(Year) | Branded 17-<br>OHPC<br>Group (n) | Compound<br>ed 17-OHPC<br>Group (n) | Outcome<br>Measure | Result<br>(Odds<br>Ratio; 95%<br>CI) | P-value |
|-----------------|----------------------------------|-------------------------------------|--------------------|--------------------------------------|---------|
| [Reference 1]   | 540                              | 3,481                               | Rate of            | 0.99 (0.95-                          | 0.61    |
| (2017)          | pregnancies                      | pregnancies                         | Preterm Birth      | 1.02)                                |         |

## **Safety and Adverse Drug Reactions**

While efficacy appears comparable, safety profiles, particularly regarding adverse drug reactions (ADRs), may differ. A retrospective cohort study conducted between 2009 and 2015 identified a significantly higher incidence of ADRs in patients receiving compounded formulations.[7] All 16 reported ADRs, which included injection site reactions and acute coughing, occurred in the compounded group.[8]

In contrast, the larger observational study analyzing insurance claims data found the frequency of infections during treatment to be equally low in both groups.[3]

The U.S. Food and Drug Administration (FDA) has conducted its own analyses of compounded **hydroxyprogesterone caproate** products. While these investigations did not uncover major safety issues concerning potency, sterility, or purity, they did note that some compounded samples failed to meet the same standards for unidentified impurities as the branded product. [9][10] An independent study by researchers at the University of Pittsburgh also found no significant safety concerns regarding the potency, sterility, or purity of compounded 17-OHPC from various pharmacies.[4]

Table 2: Comparison of Adverse Drug Reactions



| Study (Year)          | Branded 17-OHPC<br>Group | Compounded 17-<br>OHPC Group | Key Finding                                                                                                                   |
|-----------------------|--------------------------|------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| [Reference 17] (2017) | 56% of 175 patients      | 44% of 175 patients          | All 16 reported ADRs occurred in the compounded group (p<0.001). Most common were injection site reaction and acute coughing. |
| [Reference 1] (2017)  | 535 women                | 3,350 women                  | Frequency of infections during treatment was equally low in both groups.                                                      |

# **Experimental Protocols**

As no head-to-head randomized controlled trials have been conducted, this section outlines the methodologies of the key observational and analytical studies cited.

## Observational Study on Utilization, Cost, and Outcome

This study utilized a de-identified insurance claims database from a large national private insurance provider.[3] The methodology involved identifying women with pharmacy claims for either branded or compounded 17-alpha **hydroxyprogesterone caproate** between January 1, 2008, and December 31, 2015.[3] The primary outcome was the rate of preterm birth, and the analysis was conducted using statistical methods to compare the two groups.[3]





Click to download full resolution via product page

Workflow of the observational study comparing branded and compounded 17-OHPC.



## **Retrospective Cohort Study on Adverse Drug Reactions**

This study was a retrospective analysis of electronic medical records from 2009 to 2015.[7] The researchers identified a cohort of 175 patients who had received either compounded or commercial 17-OHPC.[8] The primary outcome was the proportion of patients who experienced a documented ADR within 8 days of administration.[8]

## **FDA Quality Analysis of Compounded Products**

The FDA's investigation involved collecting samples of compounded **hydroxyprogesterone caproate** and the active pharmaceutical ingredients (APIs) used to make them from various sources, including compounding pharmacies and API distributors.[9] These samples were then subjected to laboratory analysis to test for potency, purity, and the presence of impurities, comparing them to the standards set for the FDA-approved product.[9]



Click to download full resolution via product page



Process flow for the FDA's quality analysis of compounded 17-OHPC.

## Conclusion

The available evidence from observational studies does not demonstrate a significant difference in the effectiveness of branded and compounded **hydroxyprogesterone caproate** in preventing preterm birth. However, the potential for a higher incidence of adverse drug reactions with compounded formulations and the inherent variability in their quality control are important factors for consideration. Researchers and drug development professionals should be aware of these nuances when designing future studies or developing new formulations. Further head-to-head, randomized controlled trials would be beneficial to definitively establish the comparative safety and efficacy of these two treatment options.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Makena or Compounded 17P? PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Utilization, Cost, and Outcome of Branded vs Compounded 17-Alpha
   Hydroxyprogesterone Caproate in Prevention of Preterm Birth PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compounded Medication to Prevent Preterm Birth Not a Safety Risk Regenerative Medicine at the McGowan Institute [mirm-pitt.net]
- 5. Hydroxyprogesterone Caproate Injection (Makena) One Year Later: To Compound or Not to Compound That Is the Question PMC [pmc.ncbi.nlm.nih.gov]
- 6. contemporaryobgyn.net [contemporaryobgyn.net]
- 7. obgproject.com [obgproject.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]







 To cite this document: BenchChem. [Branded vs. Compounded Hydroxyprogesterone Caproate: A Comparative Review of Clinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673979#head-to-head-clinical-trials-of-branded-versus-compounded-hydroxyprogesterone-caproate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com